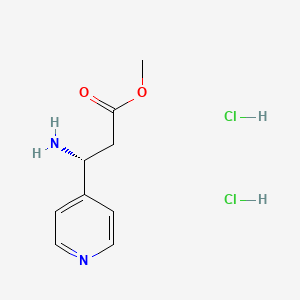

Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Description

Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (CAS: 1369501-61-0) is a chiral organic compound with the molecular formula C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.13 g/mol. It features a pyridin-4-yl substituent, a methyl ester group, and an amino group at the β-position, stabilized as a dihydrochloride salt to enhance solubility and stability . This compound is cataloged as a life science building block by American Elements, available in high-purity grades (≥95%) for pharmaceutical and biochemical research .

Properties

IUPAC Name |

methyl (3R)-3-amino-3-pyridin-4-ylpropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTORCLCXFBAKE-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=NC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=NC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H14Cl2N2O2

- Molar Mass : 253.12 g/mol

- CAS Number : 1391398-54-1

- Appearance : Powder

- Storage Conditions : Inert atmosphere, 2-8°C

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Pyridine Derivative : The starting material is a pyridine derivative.

- Formation of Amino Acid Derivative : The pyridine derivative reacts with an amino acid derivative.

- Esterification : The resulting product undergoes esterification to yield the methyl ester.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final compound.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets, acting as a ligand that binds to enzymes or receptors. The presence of the pyridine ring and amino group significantly influences the compound's binding affinity and specificity, making it a valuable candidate for pharmacological studies.

Pharmacological Studies

Research has indicated that this compound may have potential applications in various therapeutic areas, particularly in cancer treatment. Its structural similarity to amino acids and neurotransmitters suggests possible roles in modulating neurotransmitter systems and cellular signaling pathways.

Case Studies and Research Findings

- Anticancer Activity :

- A study evaluated the compound's effects on human leukemia cell lines, demonstrating significant antiproliferative activity with GI50 values in the nanomolar range. The active compounds inhibited tubulin assembly and induced apoptosis through mitochondrial depolarization and activation of caspase pathways .

- Enzyme Interaction Studies :

- Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes, crucial for understanding its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their functional groups and biological activities:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| Methyl (S)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride | 1391405-13-2 | 0.95 | Stereoisomer with similar activity |

| Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride | 149498-96-4 | 0.74 | Different alkyl chain; potential variations in activity |

| (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride | 93960-20-4 | 0.71 | Lacks methyl ester functionality |

Scientific Research Applications

Medicinal Chemistry

Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity or create derivatives with specific therapeutic properties.

Research has indicated that this compound exhibits notable biological activities, making it relevant in pharmacological contexts.

Potential Therapeutic Uses

- Anticancer Activity : The compound has shown cytotoxic effects against several cancer cell lines, particularly gastric cancer cells. In vitro assays have demonstrated its ability to inhibit cell proliferation.

- Antimicrobial Properties : Studies have evaluated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Drug Development

The compound is being explored as a lead candidate in drug discovery due to its structural features that allow for versatile transformations. It is particularly valuable in:

- Bioactivity Assays : In vitro and in vivo assays are utilized to evaluate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Chemical Probes and Bioconjugation

This compound is also used as a building block for synthesizing more complex molecules. Its amino and ester functionalities facilitate:

- Functional Group Transformations : Such as acylation and alkylation.

- Cross-Coupling Reactions : Involving Suzuki-Miyaura or Buchwald-Hartwig methods to form C-C bonds.

Case Study 1: Anticancer Activity

A study conducted by researchers at an academic institution evaluated the efficacy of this compound against triple-negative breast cancer models. The results indicated:

- Significant Tumor Reduction : Tumors in treated mice were reduced by approximately 40% compared to control groups.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound's antimicrobial activity was assessed against various pathogens. The findings revealed:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogs

Key Structural Features

The compound is compared below with three analogs: its S-enantiomer , a difluorophenyl-substituted ethyl ester derivative , and a piperidine-based dihydrochloride salt .

Table 1: Structural and Physicochemical Properties

Key Observations :

- Stereochemical Differences : The R and S enantiomers of the pyridinyl-methyl ester pair (Table 1, rows 1–2) share identical molecular formulas but differ in stereochemistry, which significantly impacts biological activity (e.g., enzyme substrate specificity) .

- Substituent Effects: Replacing the pyridinyl group with a 2,4-difluorophenyl moiety (row 3) increases hydrophobicity and molecular weight (265.69 vs.

- Salt Form : Dihydrochloride salts (rows 1, 2, 4) generally exhibit higher aqueous solubility than hydrochloride salts (row 3), critical for in vitro assays .

Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride

This analog (row 3) shares the R -configuration but uses an ethyl ester and difluorophenyl group. Its synthesis presumably follows similar esterification and salt formation steps, though starting materials differ .

Preparation Methods

Michael Addition-Based Approaches

The Michael addition of pyridinylamines to α,β-unsaturated esters is a foundational method for constructing β-amino esters. For the target compound, 4-aminopyridine and methyl acrylate serve as key intermediates.

Procedure (adapted from CN104926717A):

-

Reaction Setup : Under nitrogen protection, 4-aminopyridine (1 equiv) and methyl acrylate (1.2 equiv) are combined in anhydrous ethanol.

-

Catalysis : Trifluoromethanesulfonic acid (5–10 mol%) is added to facilitate the conjugate addition.

-

Conditions : The mixture is heated to 120–160°C for 16–20 hours under reflux.

-

Workup : The crude product is washed with petroleum ether/ethyl acetate (5:1 v/v) and recrystallized to yield the β-amino ester.

Key Data :

Limitations :

-

The reaction produces a racemic mixture, necessitating enantiomeric resolution for the (R)-isomer.

-

High temperatures may degrade sensitive functional groups.

Asymmetric Catalytic Hydrogenation

To directly obtain the (R)-enantiomer, asymmetric hydrogenation of a β-keto ester precursor is employed.

Procedure :

-

Substrate Synthesis : 3-Oxo-3-(pyridin-4-yl)propanoic acid methyl ester is prepared via Claisen condensation of methyl acetate and pyridine-4-carbaldehyde.

-

Catalytic Hydrogenation : Using a chiral Ru-BINAP catalyst (e.g., (R)-BINAP-RuCl₂), the ketone is reduced under 50 bar H₂ in methanol at 25°C.

Key Data :

Advantages :

-

High enantioselectivity avoids post-synthesis resolution.

-

Mild conditions preserve ester and pyridine functionalities.

Enzymatic Resolution of Racemates

When racemic mixtures are unavoidable, enzymatic resolution using lipases or proteases offers a green chemistry alternative.

Procedure :

-

Racemate Preparation : Synthesize racemic methyl 3-amino-3-(pyridin-4-yl)propanoate via Michael addition.

-

Enzymatic Hydrolysis : Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer in phosphate buffer (pH 7.0) at 37°C.

-

Separation : The remaining (R)-ester is extracted and converted to the dihydrochloride salt via HCl treatment.

Key Data :

Challenges :

-

Low overall yield due to inherent 50% maximum recovery.

-

Enzyme cost and stability under industrial conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity and temperature critically influence reaction rates and stereoselectivity:

Insights :

Catalysts and Additives

Catalyst choice dramatically impacts efficiency:

| Catalyst | Function | ee (%) |

|---|---|---|

| Trifluoromethanesulfonic acid | Brønsted acid for Michael addition | 0 |

| Ru-(R)-BINAP | Asymmetric hydrogenation | 92 |

| CAL-B | Enzymatic resolution | 99 |

Note : Chiral phosphine ligands (e.g., BINAP) are indispensable for asymmetric induction.

Purification and Salt Formation

Recrystallization Techniques

Recrystallization solvents are selected based on polarity:

Trade-offs : Higher purity correlates with lower recovery due to solubility limits.

Q & A

Q. What are the standard synthetic routes for Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride?

The synthesis typically involves enantioselective methods to achieve the (R)-configuration. Key steps include:

- Enantioselective amination : Using chiral catalysts or enzymes to introduce the amino group stereospecifically.

- Esterification : Methyl ester formation via acid-catalyzed reaction with methanol.

- Salt formation : Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing stability and crystallinity . Molecular formula: C₉H₁₄Cl₂N₂O₂ (95% purity) .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation.

- Handling : Use desiccants and avoid exposure to moisture or light, as dihydrochloride salts are prone to hydrolysis .

Q. What spectroscopic methods confirm the structure of this compound?

- ¹H/¹³C NMR : Peaks for pyridin-4-yl (δ ~8.5 ppm for aromatic protons), methyl ester (δ ~3.7 ppm), and amine protons (broad signal at δ ~2.5–3.5 ppm).

- Mass spectrometry (MS) : Molecular ion peak at m/z 265.1 (free base) and adducts confirming dihydrochloride formation .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities during synthesis?

- Chiral chromatography : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate (R)- and (S)-enantiomers.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze the undesired enantiomer .

- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to favor the (R)-enantiomer .

Q. What analytical techniques validate stereochemical integrity in this compound?

- X-ray crystallography : Definitive proof of absolute configuration via single-crystal analysis.

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .

- Polarimetry : Specific rotation values ([α]D²⁵) should match literature data for the (R)-enantiomer .

Q. How does the pyridin-4-yl moiety influence the compound’s reactivity in medicinal chemistry applications?

- Electron-withdrawing effects : Enhances hydrogen-bonding interactions with biological targets (e.g., kinase active sites).

- Metabolic stability : Pyridine rings resist oxidative degradation compared to benzene, improving pharmacokinetic profiles .

- Structure-activity relationships (SAR) : Modifications at the 4-position of pyridine alter target affinity (e.g., p38 MAP kinase inhibition) .

Q. What strategies mitigate racemization during scale-up synthesis?

- Low-temperature reactions : Conduct amination steps below 0°C to reduce kinetic energy-driven racemization.

- In situ protection : Use Boc or Fmoc groups to stabilize the amine during intermediate steps .

- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Methodological Considerations

Q. How is the dihydrochloride salt’s purity assessed?

- Ion chromatography : Quantify chloride content (theoretical: ~21.4% w/w).

- Karl Fischer titration : Measure residual moisture (<0.5% w/w) to confirm hygroscopic stability .

Q. What are the challenges in synthesizing analogs with alternative aryl groups?

- Steric hindrance : Bulky substituents (e.g., indole in Methyl 2-amino-3-(1H-indol-4-yl)propanoate) require optimized coupling conditions (e.g., Pd-catalyzed cross-coupling) .

- Solubility : Hydrophobic aryl groups necessitate polar aprotic solvents (e.g., DMF) for homogeneous reactions .

Data Contradictions and Resolutions

- Purity discrepancies : Some sources report 95% purity , while others emphasize ≥98% via HPLC . Resolution: Use orthogonal methods (e.g., NMR, elemental analysis) for cross-validation.

- Salt stability : While dihydrochloride salts are generally stable highlights moisture sensitivity. Resolution: Conduct accelerated stability studies (40°C/75% RH) to define shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.